molecular formula C22H17N3O B5730515 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline

6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline

Cat. No.: B5730515
M. Wt: 339.4 g/mol
InChI Key: XNKYREUUHSLSBW-UHFFFAOYSA-N
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Description

6-Benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinoxaline family, which is known for its diverse biological and chemical properties. The presence of benzyl and methoxy groups attached to the quinoxaline core imparts unique chemical and physical properties to this molecule.

Preparation Methods

The synthesis of 6-Benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:

  • Benzyl group introduction: : The benzyl group is introduced through a benzyl halide or benzyl alcohol derivative.

  • Methoxy group introduction: : The methoxy group is introduced using methanol in the presence of a strong base or acid catalyst.

  • Quinoxaline core formation: : The quinoxaline core is formed through a condensation reaction involving o-phenylenediamine and a suitable aldehyde or ketone.

Industrial production methods focus on optimizing these steps to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and microwave-assisted synthesis are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

6-Benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions are diverse, depending on the specific conditions and reagents used.

Scientific Research Applications

6-Benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications, including:

  • Chemistry: : This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

  • Biology: : It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in the development of new pharmaceuticals and therapeutic agents.

  • Industry: : Its unique properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-Benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 6-Benzyl-9-methyl-6H-indolo[2,3-b]quinoxaline: : This compound differs by having a methyl group instead of a methoxy group.

  • 6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline: : This compound has a different substitution pattern on the benzyl group.

These compounds share similarities in their core quinoxaline structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

6-benzyl-9-methoxyindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-26-16-11-12-20-17(13-16)21-22(24-19-10-6-5-9-18(19)23-21)25(20)14-15-7-3-2-4-8-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKYREUUHSLSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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